KX2-391

Übersicht

Beschreibung

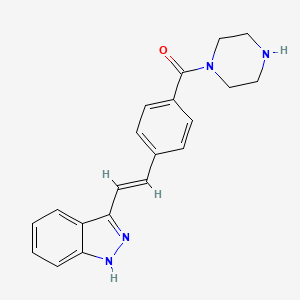

Tirbanibulin, chemisch bekannt als N-Benzyl-2-[5-[4-(2-Morpholin-4-ylethoxy)phenyl]pyridin-2-yl]acetamid, ist ein Mikrotubuli- und ein nicht-ATP-kompetitiver Inhibitor. Es wird hauptsächlich zur Behandlung von aktinischen Keratosen im Gesicht oder auf der Kopfhaut eingesetzt. Aktinische Keratose ist eine chronische Erkrankung, die durch Läsionen gekennzeichnet ist, die sich möglicherweise in ein invasives Plattenepithelkarzinom verwandeln können .

2. Herstellungsmethoden

Die Synthese von Tirbanibulin umfasst mehrere Schritte, darunter die Bildung des zentralen Amid-Motivs und des östlichen Benzylamin-Teils. Die entscheidende Rolle der Pyridinylacetamid-Kernstruktur wird für optimale zelluläre Wirksamkeit betont. Modifikationen an der para-Position der Benzylamin-Einheit haben eine günstige Toleranz gezeigt . Industrielle Produktionsmethoden verwenden in der Regel bestimmte Reagenzien und Bedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Wissenschaftliche Forschungsanwendungen

Tirbanibulin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Modellverbindung zur Untersuchung der Mikrotubuli-Hemmung und der Src-Kinase-Signalübertragung verwendet.

Biologie: Es wird verwendet, um den Zellzyklusarrest und die Apoptose in proliferierenden Zellen zu untersuchen.

5. Wirkmechanismus

Tirbanibulin übt seine Wirkungen aus, indem es direkt an Tubulin bindet, was zur Störung von Mikrotubuli führt. Es interferiert auch mit der Src-Tyrosinkinase-Signalübertragung. Dieser duale Mechanismus fördert den G2/M-Arrest während des Zellzyklus, reguliert p53 nach oben und löst die Apoptose durch Caspase-3-Stimulation und Poly(ADP-Ribose)-Polymerase-Spaltung aus .

Wirkmechanismus

Target of Action

KX2-391 primarily targets the Src family kinases (SFK) and tubulin . SFK are being investigated as potential targets in several human cancers due to their critical roles in cancer recurrence and metastasis . Tubulin, on the other hand, is a key component of the cell’s cytoskeleton and plays a crucial role in cell division .

Mode of Action

This compound was designed to target the peptide-binding domain (PBD) of SFK . It exhibits no ability to inhibit SFK or other purified tyrosine kinases in in vitro kinase assays . It can inhibit src autophosphorylation levels in certain conditions .

In addition to SFK inhibition, this compound also binds to tubulin at a novel binding site and inhibits tubulin polymerization . This dual mechanism of action makes this compound a potent anti-proliferative agent against a broad range of solid and liquid human cancers .

Biochemical Pathways

This compound affects multiple biochemical pathways. It leads to cell cycle arrest at the M phase due to its inhibition of tubulin polymerization . This results in subsequent cell death mediated by canonical apoptosis pathways, including phosphorylation of Bcl-2, loss of mitochondrial membrane permeability, and activation of caspases .

Interestingly, this compound can induce cell death in certain cell types even when caspase activity is inhibited, suggesting the existence of caspase-independent pathways capable of executing cell death .

Pharmacokinetics

It is known that this compound is an orally bioavailable compound , indicating that it can be absorbed through the digestive tract. More research would be needed to fully understand its pharmacokinetic properties.

Result of Action

This compound has demonstrated potent anti-proliferative activity against a broad range of human cancers in vitro and in mouse models . It can significantly reduce primary tumor weight and incidence of lymph node metastasis . It also exhibits strong anti-angiogenesis and vascular disrupting activities .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it still has potent anti-proliferative activity in multi-drug resistant cancer cell lines, which overexpress p-glycoprotein . This suggests that this compound can overcome some forms of drug resistance, which is a significant challenge in cancer treatment.

Biochemische Analyse

Biochemical Properties

KX2-391 interacts with several enzymes and proteins. It was first characterized as a Src signaling inhibitor . It inhibits Src kinase by targeting the peptide substrate-binding site rather than the ATP-binding site . This compound also binds to tubulin at a novel binding site, inhibiting tubulin polymerization .

Cellular Effects

This compound has demonstrated potent growth inhibitory and apoptosis-promoting effects on diverse acute myeloid leukemia (AML) cell lines harboring FLT3-ITD mutations . It inhibits FLT3 phosphorylation and its downstream signaling targets . This compound also reduces tumor cell proliferation in vivo .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits Src kinase signaling and tubulin polymerization . This compound leads to cell cycle arrest at the M phase with subsequent cell death mediated by canonical apoptosis pathways including phosphorylation of Bcl-2, loss of mitochondrial membrane permeability, and activation of caspases .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in various studies. For example, in a phase 2 study, patients were treated with oral this compound (40 mg twice-daily) until disease progression or unacceptable toxicity . The study found that this compound lacks antitumor activity in men with castration-resistant prostate cancer, but has modest effects on bone turnover markers .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a study involving nude mice bearing HT-29 tumors, treatment with 5 mg/kg/day or 10 mg/kg/day of this compound significantly reduced primary tumor weight and incidence of lymph node metastasis compared to the placebo .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not clearly defined in the literature. It is known that this compound inhibits Src kinase signaling and tubulin polymerization , which are critical processes in cellular metabolism.

Vorbereitungsmethoden

The synthesis of Tirbanibulin involves several steps, including the formation of the core amide motif and the eastern benzylamine part. The critical role of the pyridinyl acetamide core structure is emphasized for optimal cellular potency. Modifications at the para position of the benzylamine moiety have shown favorable tolerance . Industrial production methods typically involve the use of specific reagents and conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Tirbanibulin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Übliche Reagenzien sind Oxidationsmittel wie Kaliumpermanganat.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Übliche Reagenzien sind Reduktionsmittel wie Lithiumaluminiumhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes. .

Vergleich Mit ähnlichen Verbindungen

Tirbanibulin ist aufgrund seines dualen Wirkmechanismus, der die Mikrotubuli- und Src-Hemmung umfasst, einzigartig. Ähnliche Verbindungen umfassen:

5-Fluorouracil: Wird zur Behandlung von aktinischen Keratosen verwendet, jedoch mit einem anderen Wirkmechanismus, der die Hemmung der Thymidylatsynthase beinhaltet.

Imiquimod: Eine weitere topische Behandlung für aktinische Keratosen, die durch die Stimulation des Immunsystems wirkt.

Diclofenac-Natrium: Wird für aktinische Keratosen verwendet, es wirkt durch Hemmung von Cyclooxygenase-Enzymen.

Tirbanibulin zeichnet sich durch seine einzigartige Fähigkeit aus, sowohl die Tubulin-Polymerisation als auch die Src-Kinase-Signalübertragung zu hemmen, was es zu einem First-in-Class-Medikament macht .

Eigenschaften

IUPAC Name |

N-benzyl-2-[5-[4-(2-morpholin-4-ylethoxy)phenyl]pyridin-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O3/c30-26(28-19-21-4-2-1-3-5-21)18-24-9-6-23(20-27-24)22-7-10-25(11-8-22)32-17-14-29-12-15-31-16-13-29/h1-11,20H,12-19H2,(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNGUWOZPQBXGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCOC2=CC=C(C=C2)C3=CN=C(C=C3)CC(=O)NCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30237862 | |

| Record name | Tirbanibulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30237862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Src tyrosine kinases regulate normal cell growth: the expression of Src kinase is upregulated during the normal hair cycle during the proliferative anagen phase. Additionally, Src tyrosine kinases act as key modulators of cancer cell proliferation, survival, angiogenesis, migration, invasion and metastasis. Src is frequently upregulated in various epithelial tumours including colon, breast and pancreas compared with the adjacent normal tissues. The expression and activity of Src are also enhanced in human actinic keratosis, which is characterized by hyperproliferative premalignant skin lesions. The pathogenesis of actinic keratosis commonly involves skin inflammation, oxidative stress, immunosuppression, impaired apoptosis, mutagenesis, dysregulation of keratinocyte growth and proliferation, and tissue remodelling. _In vitro_ studies suggest that Src plays a predominant role in the early stages of human skin tumour development, rather than at later stages of tumour progression. The exact mechanism of tirbanibulin as a topical treatment of actinic keratosis has not been fully elucidated; however, it mainly works by inhibiting fast proliferating cells. Tirbanibulin is a non-ATP competitive Src kinase inhibitor and tubulin polymerization inhibitor. It binds to the peptide substrate binding site of Src, a primary target of tirbanibulin, and blocking its downstream signalling pathways that promote cancer cell migration, proliferation, and survival. Tublin is responsible for cell migration, protein transport, and mitosis: tibranibulin directly binds to the colchicine-binding site of beta-tubulin and causes induces tubulin depolymerization. It is also hypothesized that inhibition of Src can also contribute to the inhibitory effects on microtubule polymerization. At low nanomolar concentrations, tirbanibulin induces G2/M phase cell cycle arrest in a reversible and dose-dependent manner. By inhibiting microtubule polymerization, tirbanibulin also induces mitotic catastrophe. | |

| Record name | Tirbanibulin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06137 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

897016-82-9 | |

| Record name | Tirbanibulin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0897016829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tirbanibulin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06137 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tirbanibulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30237862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[4-[2-(4-morpholinyl)ethoxy]phenyl]-N-(phenylmethyl)-2-pyridineacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIRBANIBULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V9848RS5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.